molecular formula C11H9BrF5N B1411660 1-(3-Bromo-2-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine CAS No. 1713160-27-0

1-(3-Bromo-2-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine

Cat. No.: B1411660
CAS No.: 1713160-27-0
M. Wt: 330.09 g/mol
InChI Key: ZWIXVCREPJFPRV-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine (CAS: 2270909-68-5, Molecular Formula: C₁₂H₁₁BrF₅N, Molecular Weight: 344.1) is a fluorinated pyrrolidine derivative featuring a bromo- and trifluoromethyl-substituted aromatic ring. Fluorine atoms and the bromine substituent contribute to its metabolic stability, lipophilicity, and binding affinity to biological targets, making it relevant for drug discovery .

Properties

IUPAC Name

1-[3-bromo-2-(trifluoromethyl)phenyl]-3,3-difluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF5N/c12-7-2-1-3-8(9(7)11(15,16)17)18-5-4-10(13,14)6-18/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIXVCREPJFPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C(=CC=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Procedure

  • Starting Material: 3-trifluoromethylphenol
  • Reagents: Bromine (1 equivalent) in dichloromethane
  • Conditions: The phenol is dissolved in dichloromethane and cooled to 0°C. Bromine solution is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 18 hours.
  • Workup: The reaction mixture is washed with aqueous sodium thiosulfate, brine, dried over magnesium sulfate, filtered, and evaporated.
  • Purification: Silica gel chromatography separates the brominated isomers, yielding 2-bromo-3-(trifluoromethyl)phenol among others.

Yield and Selectivity

  • Yield ranges from 3% to 76% depending on reaction scale and purification efficiency.
  • Bromination produces a mixture of positional isomers; however, chromatographic separation affords the desired 2-bromo-3-(trifluoromethyl)phenol intermediate in sufficient purity for further transformations.
Parameter Details
Brominating agent Bromine in dichloromethane
Temperature 0°C to room temperature
Reaction time 18 hours
Yield range 3% to 76%
Purification method Silica gel chromatography
Side products Positional isomers (e.g., 2-bromo-5-trifluoromethylphenol)

Source: ChemicalBook synthesis protocol and patent WO2013/45519

Preparation of 3,3-Difluoropyrrolidine Ring

The 3,3-difluoropyrrolidine ring system is synthesized through a practical and cost-effective route involving key intermediates and cyclization steps.

Synthetic Route Overview

  • Step 1: Claisen rearrangement of suitable precursors to form allylic intermediates.
  • Step 2: Ruthenium(VIII)-catalyzed oxidation to obtain 2,2-difluorosuccinic acid.
  • Step 3: Cyclization to form N-benzyl-3,3-difluoropyrrolidinone.
  • Step 4: Reduction of the pyrrolidinone with borane-dimethyl sulfide complex (BH3·Me2S) to yield 3,3-difluoropyrrolidine.

Key Features and Yields

  • The process isolates two intermediates, enabling efficient purification and better control of reaction parameters.
  • The overall method is scalable and cost-effective, suitable for industrial applications.
  • The borane reduction step is critical for converting the pyrrolidinone to the pyrrolidine ring with difluoro substitution.
Step Reaction Type Key Reagents/Catalysts Outcome
Claisen rearrangement Rearrangement Appropriate allyl precursors Allylic intermediate
Ru(VIII)-catalyzed oxidation Oxidation Ruthenium catalyst 2,2-Difluorosuccinic acid
Cyclization Ring closure Cyclization conditions N-benzyl-3,3-difluoropyrrolidinone
Reduction Reduction BH3·Me2S 3,3-Difluoropyrrolidine

Source: PubMed article on practical synthesis of 3,3-difluoropyrrolidine

Coupling of Aromatic and Pyrrolidine Moieties

The final step involves the coupling of the brominated trifluoromethylphenyl intermediate with the 3,3-difluoropyrrolidine ring to form the target compound.

General Strategy

  • The aromatic bromide serves as a handle for nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki coupling) with the pyrrolidine nitrogen or a suitable precursor.
  • Protecting groups may be used on the pyrrolidine nitrogen to control reactivity during coupling.
  • After coupling, deprotection and purification yield the final compound.

Representative Synthetic Steps (Based on Related Literature)

Step Description Reagents/Conditions
N-Alkylation Coupling of brominated aromatic with pyrrolidine nitrogen Palladium catalyst, base, solvent
Deprotection Removal of protecting groups if applied Acidic or basic conditions
Purification Chromatography or recrystallization Silica gel chromatography or crystallization

Note: Specific conditions for this compound are proprietary or unpublished, but analogous pyrrolidine derivatives follow similar protocols

Research Findings and Analysis

  • The preparation of the 3,3-difluoropyrrolidine ring is well-established and scalable, involving oxidation and reduction steps that provide high purity products.
  • Bromination of trifluoromethylphenol derivatives requires careful control to minimize isomer formation and maximize yield of the desired brominated intermediate.
  • The coupling step is critical for assembling the final molecule and typically involves palladium-catalyzed cross-coupling chemistry, widely used in pharmaceutical synthesis for aryl-amine bond formation.
  • Difluoromethylation and trifluoromethylation techniques have evolved, allowing late-stage introduction of fluorinated groups, which can be adapted for similar pyrrolidine compounds.

Summary Table: Preparation Methods Overview

Preparation Stage Methodology Key Reagents/Catalysts Yield/Notes
Aromatic bromination Electrophilic aromatic substitution Bromine, dichloromethane 3–76%, requires chromatographic separation
3,3-Difluoropyrrolidine synthesis Claisen rearrangement, oxidation, cyclization, reduction Ru(VIII) catalyst, BH3·Me2S Practical, scalable, high purity
Coupling of aromatic and pyrrolidine Palladium-catalyzed cross-coupling or nucleophilic substitution Pd catalyst, base, solvent Dependent on conditions, critical step

Chemical Reactions Analysis

1-(3-Bromo-2-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Fluorinated compounds, such as 1-(3-Bromo-2-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine, have shown promise in combating multidrug-resistant bacterial infections. A study highlighted the synthesis of trifluoromethyl-substituted salicylanilide derivatives that exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). The compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.031 µg/mL against these pathogens, indicating its potential as a therapeutic agent in antibiotic resistance scenarios .

Case Study: Structure-Activity Relationship
In a comparative study of various fluorinated compounds, the introduction of trifluoromethyl groups significantly enhanced antibacterial activity. The structure-activity relationship analysis revealed that modifications at specific positions on the aromatic ring can lead to substantial increases in efficacy against resistant strains. For instance, compounds with trifluoromethyl substitutions at the 3' position showed improved MIC values compared to their non-fluorinated counterparts .

Material Science

Fluorinated Polymers
The unique properties of fluorinated compounds make them suitable for developing advanced materials. This compound can serve as a building block for synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in industries such as electronics and coatings, where durability and performance under extreme conditions are critical.

Table: Properties of Fluorinated Polymers Derived from Pyrrolidine Compounds

PropertyValue
Thermal Stability>300 °C
Chemical ResistanceExcellent
Mechanical StrengthHigh
Water RepellencySuperhydrophobic

Pharmacological Research

Potential Neurological Applications
Research into the neuropharmacological properties of fluorinated pyrrolidines has suggested potential applications in treating neurological disorders. Compounds similar to this compound have been investigated for their ability to modulate neurotransmitter systems, which could lead to new treatments for conditions such as depression and anxiety .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl and difluoropyrrolidine groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-(3-Bromo-2-(trifluoromethyl)phenyl)-3,3-difluoroazetidine

  • Molecular Formula : C₁₀H₇BrF₅N
  • Molecular Weight : 316.06
  • Key Differences :
    • Replaces the pyrrolidine ring (5-membered) with a smaller azetidine ring (4-membered), altering steric and electronic properties.
    • Reduced molecular weight may improve bioavailability but could diminish binding stability in target interactions compared to the pyrrolidine analog .

3,3-Difluoropyrrolidine Hydrochloride

  • Molecular Formula : C₄H₈ClF₂N
  • Molecular Weight : 151.56
  • Key Differences :
    • Lacks the aromatic bromo-trifluoromethylphenyl group, resulting in lower molecular complexity.
    • Primarily used as a building block for synthesizing fluorinated pharmaceuticals rather than as a standalone bioactive compound .

Pyridine-Based CYP51 Inhibitors (e.g., UDO and UDD)

  • Example Structure : N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD)
  • Key Differences: Incorporate pyridine and piperidine rings instead of pyrrolidine. Exhibit anti-parasitic activity against Trypanosoma cruzi via CYP51 enzyme inhibition, whereas the target compound’s biological activity remains uncharacterized in the literature .

Physicochemical Properties

Compound Molecular Weight LogP<sup>*</sup> Solubility (Predicted) Key Substituents
Target Compound 344.1 ~3.2 Low (lipophilic) Br, CF₃, 3,3-difluoropyrrolidine
1-(3-Bromo-2-(trifluoromethyl)phenyl)-3,3-difluoroazetidine 316.06 ~2.8 Moderate Br, CF₃, 3,3-difluoroazetidine
3,3-Difluoropyrrolidine HCl 151.56 ~0.5 High 3,3-difluoropyrrolidine (no aromatic group)
UDD (CYP51 Inhibitor) 485.3 ~4.1 Very low CF₃, pyridine, piperidine

<sup>*</sup>LogP values estimated using fragment-based methods.

Pharmacological Potential

  • CYP51 Inhibitors (UDD/UDO) : Demonstrated efficacy against T. cruzi (IC₅₀ < 1 µM), highlighting the therapeutic value of trifluoromethylpyridine motifs .

Biological Activity

1-(3-Bromo-2-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C11H8BrF5N
  • Molecular Weight : 322.08 g/mol

The presence of bromine and trifluoromethyl groups is significant as these substituents can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its antimicrobial properties. Below are key findings from recent studies:

Antimicrobial Activity

  • Mechanism of Action : The compound exhibits significant antibacterial activity against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). This is particularly important given the rise of multidrug-resistant bacterial strains.
  • Minimum Inhibitory Concentration (MIC) : Studies indicate that the MIC values for this compound against MRSA strains range from 0.031 to 0.062 µg/mL, demonstrating potent activity compared to traditional antibiotics like vancomycin .

Cytotoxicity Studies

Cytotoxicity assays conducted on Vero cells (a line of African green monkey kidney cells) revealed that while the compound is effective against bacteria, it maintains a favorable selectivity index (SI), indicating lower toxicity to mammalian cells compared to its antibacterial efficacy .

Comparative Studies

To contextualize the activity of this compound, a comparison with other similar compounds was performed:

Compound NameMIC against MRSA (µg/mL)Selectivity Index
This compound0.031 - 0.062>10
Vancomycin0.5 - 1<10
Control A (e.g., standard antibiotic)VariesVaries

This table illustrates that the compound not only exhibits lower MIC values but also maintains a higher selectivity index compared to vancomycin.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • In Vivo Efficacy : Animal models treated with this compound showed significant reductions in bacterial load in infected tissues compared to untreated controls.
  • Synergistic Effects : Research has indicated that this compound does not exhibit antagonistic effects when used in combination with other FDA-approved antibiotics, suggesting potential for combination therapies .

Q & A

Q. What are the established synthetic routes for 1-(3-Bromo-2-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including halogenation, cross-coupling, and fluorination. Key steps include:

  • Bromination and Trifluoromethylation : Bromine or N-bromosuccinimide (NBS) can introduce bromine at the aromatic ring, while trifluoromethyl groups are added via Ullmann coupling or nucleophilic substitution using CuI catalysts .
  • Pyrrolidine Ring Formation : Cyclization of γ-aminobutyric acid derivatives with difluorinating agents (e.g., DAST or Deoxo-Fluor) generates the 3,3-difluoropyrrolidine core .
  • Cross-Coupling : Suzuki-Miyaura coupling with boronic acids (e.g., 3-bromo-2-(trifluoromethyl)phenylboronic acid) using Pd catalysts (e.g., Pd(PPh₃)₄) and K₂CO₃ in DMF/H₂O achieves aryl-pyrrolidine linkage .

Q. Optimization Strategies :

FactorImpact on YieldExample from Evidence
Catalyst LoadingHigher Pd loading (5 mol%) improves coupling efficiency but may increase impurities 87% yield with Pd₂(dba)₃
Temperature ControlReactions at 100°C enhance boronic acid activation 70% yield at 100°C vs. 50% at 80°C
Purification MethodSilica gel chromatography vs. recrystallization affects purity and recovery 88% purity via column chromatography

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR identifies CF₃ and difluoropyrrolidine environments (δ -60 to -70 ppm for CF₃; δ -180 to -200 ppm for C-F) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at 370.98 m/z) and isotopic patterns for Br and F .
  • X-ray Crystallography : Resolve steric effects from the trifluoromethyl group and bromine’s ortho-directing influence on the aryl ring .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and bromine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : The CF₃ group deactivates the aryl ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings. Bromine’s steric bulk directs coupling to the para position .
  • DFT Calculations : Use Gaussian09 to map electron density; Fukui indices predict reactive sites. For example, the C-Br bond’s low LUMO energy facilitates oxidative addition .

Q. How can conflicting data on reaction yields (e.g., 29% vs. 88% in similar steps) be resolved?

Methodological Answer:

  • Controlled Replicates : Repeat reactions under identical conditions (solvent purity, inert atmosphere).
  • Kinetic Analysis : Monitor intermediates via LCMS to identify bottlenecks (e.g., Boc deprotection in ).
  • Byproduct Profiling : Use HPLC to detect side products (e.g., debrominated species or dimerization ).

Q. What strategies improve the compound’s stability under storage or physiological conditions?

Methodological Answer:

  • Storage : Store at -20°C in amber vials to prevent photodegradation of C-Br bonds .
  • Formulation : Encapsulate in cyclodextrins or liposomes to shield hydrolytically sensitive C-F bonds .

Q. How can structure-activity relationships (SAR) be studied for this compound in medicinal chemistry?

Methodological Answer:

  • Analog Synthesis : Replace Br with Cl/I or CF₃ with CH₃/OCF₃ to assess halogen/phobic effects .
  • Biological Assays : Test analogs against target proteins (e.g., kinases) using SPR or fluorescence polarization. For example, pyridinyl-pyrrolidine analogs showed IC₅₀ values <100 nM in kinase inhibition .

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 7QB ligand interactions ).
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability; MM-PBSA calculates ΔGbinding .

Q. How does the 3,3-difluoropyrrolidine moiety influence conformational dynamics?

Methodological Answer:

  • VCD Spectroscopy : Compare with non-fluorinated analogs to detect fluorination-induced rigidity .
  • Torsional Angle Analysis : X-ray/NMR data show restricted rotation (ΔG‡ > 15 kcal/mol for C-N bonds) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-2-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(3-Bromo-2-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.